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Compound of Interest

Compound Name: Diphenyl-p-tolylphosphine

Cat. No.: B086748

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific databases, including the
Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for
free, uncomplexed Diphenyl-p-tolylphosphine. This guide, therefore, focuses on the detailed
crystal structure and molecular geometry of Diphenyl-p-tolylphosphine as a ligand within the
well-characterized silver(l) complex, Bis--INVALID-LINK--silver(l). The structural parameters
presented herein are derived from this complex and provide valuable insight into the
conformational properties of the phosphine ligand upon coordination to a metal center.

Introduction

Diphenyl-p-tolylphosphine is a tertiary phosphine that serves as an important ligand in
coordination chemistry and homogeneous catalysis. Its electronic and steric properties,
influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make
it a versatile ligand for a variety of transition metal-catalyzed reactions. Understanding its three-
dimensional structure is crucial for designing new catalysts and for elucidating reaction
mechanisms. This technical guide provides a detailed overview of the molecular structure of
Diphenyl-p-tolylphosphine based on the crystallographic data of its silver(l) complex.

Molecular Structure and Conformation

The molecular structure of Diphenyl-p-tolylphosphine within the silver(l) complex reveals a
tetrahedral geometry around the phosphorus atom. The ligand coordinates to the silver(l)
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center through its phosphorus atom.

Key Structural Features

The structure of the coordinated Diphenyl-p-tolylphosphine ligand is characterized by the
following key features:

e Phosphorus-Carbon Bond Lengths: The P-C bond lengths are consistent with typical values
for triarylphosphines.

e Carbon-Phosphorus-Carbon Bond Angles: The C-P-C bond angles are indicative of a
distorted tetrahedral geometry around the phosphorus atom.

» Torsion Angles: The torsion angles involving the silver, phosphorus, and the ipso-carbon
atoms of the aryl rings describe the propeller-like arrangement of the phenyl and tolyl
groups.

The following diagram illustrates the molecular structure of the Diphenyl-p-tolylphosphine
ligand as observed in the silver complex.

Caption: Molecular structure of Diphenyl-p-tolylphosphine.

Crystallographic Data Presentation

The following tables summarize the key crystallographic data for the Bis--INVALID-LINK--
silver(l) complex.

Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C3sH34AgNO2P2
Formula weight 725.48
Temperature 100(2) K
Wavelength 1.54184 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=14.7363(3) A, a = 90°b = 23.5186(5) A, B =
107.593(2)°c = 10.1557(2) A, y = 90°

Volume 3354.04(12) A3
Z 4

Density (calculated) 1.437 Mg/m3
Absorption coefficient 6.941 mm1
F(000) 1496

Selected Bond Lengths and Angles for the Diphenyl-p-

tolylphosphine Ligand

Bond Length (A) Angle Degree (°)
P1-C1 1.828(3) C1-P1-C7 104.03(14)
P1-C7 1.826(3) C1-P1-C13 105.10(14)
P1-C13 1.832(3) C7-P1-C13 105.51(14)
P2-C20 1.831(3) C20-P2-C26 104.14(14)
P2-C26 1.827(3) C20-P2-C32 105.01(14)
P2-C32 1.828(3) C26-P2-C32 105.74(14)
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Note: Atom numbering is based on the crystallographic information file of the silver complex.

Experimental Protocols
Synthesis and Crystallization of Bis(4-
methylphenyl)diphenylphosphine-kPsilver(l)[1]

A solution of Diphenyl-p-tolylphosphine (1 mmol) in acetonitrile (10 ml) was added to a
solution of silver nitrite (1 mmol) in acetonitrile (5 ml), resulting in a 2:1 molar ratio of the
reactants. The mixture was heated under reflux for 2 hours. After the reaction, the solution was
allowed to cool and stand for crystallization to occur.

General Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established
analytical technique.[1][2][3][4] The general workflow involves several key steps:

o Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between
0.1 and 0.3 mm, is selected under a microscope. The crystal should be well-formed and free
of visible defects. It is then mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low
temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a
monochromatic X-ray beam and rotated. A detector records the diffraction pattern, which
consists of a series of reflections.

o Data Reduction: The raw diffraction data is processed to correct for experimental factors
such as background noise, absorption, and polarization. The intensities of the reflections are
integrated.

o Structure Solution and Refinement: The positions of the atoms in the unit cell are determined
from the diffraction data using computational methods. This initial model is then refined
against the experimental data to obtain the final, accurate crystal structure.

The following diagram outlines the logical workflow for a single-crystal X-ray diffraction
experiment.
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Caption: Workflow of Single-Crystal X-ray Analysis.

Conclusion
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While the crystal structure of free Diphenyl-p-tolylphosphine remains to be determined, the
analysis of its structure within a silver(l) complex provides significant insights into its molecular
geometry and conformational preferences in a coordinated state. The data presented in this
guide, including bond lengths, bond angles, and a detailed experimental workflow, serves as a
valuable resource for researchers in the fields of coordination chemistry, catalysis, and drug
development. Further studies to crystallize and analyze the free phosphine are encouraged to
provide a more complete understanding of its solid-state structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b086748?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

